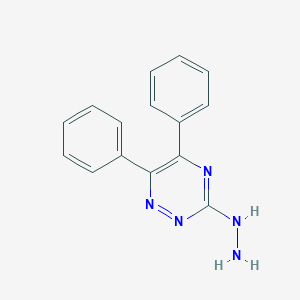

3-Hydrazino-5,6-diphenyl-1,2,4-triazine

Description

Properties

IUPAC Name |

(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWZPMAODJSGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345046 | |

| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21383-24-4 | |

| Record name | 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21383-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazino-5,6-diphenyl-1,2,4-triazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-hydrazino-5,6-diphenyl-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. We will delve into its core physicochemical and chemical properties, provide a detailed, field-proven synthesis protocol, and explore its reactivity and the therapeutic potential of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered considerable attention in the field of drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and antihypertensive properties.[1][3] The subject of this guide, this compound, serves as a crucial synthetic intermediate for a variety of these bioactive molecules. The presence of a reactive hydrazino group at the 3-position provides a versatile handle for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening. The diphenyl substitution at the 5 and 6 positions contributes to the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, characterization, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃N₅ | [4] |

| Molecular Weight | 263.3 g/mol | [4] |

| Appearance | Yellow crystals | |

| Melting Point | 172-173 °C | |

| Solubility | Soluble in polar organic solvents like DMF and DMSO. Recrystallized from methanol. | |

| Topological Polar Surface Area | 76.7 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Spectral Data

The structural identity of this compound is routinely confirmed using a suite of spectroscopic techniques. While specific spectra are often presented in primary literature, the following represents a consensus of expected spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as DMSO-d₆, the spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the ten protons of the two phenyl rings. The protons of the hydrazino group (-NHNH₂) would likely appear as two distinct, exchangeable signals at a more downfield chemical shift.[5][6][7]

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would be observed for N-H stretching of the hydrazino group (typically in the 3100-3500 cm⁻¹ region), C=N stretching of the triazine ring, and C=C stretching of the aromatic phenyl rings.[8][9][10]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (263.3).[8]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable leaving group at the 3-position of the triazine ring with hydrazine. A reliable and efficient method involves the use of 3-methylthio-5,6-diphenyl-1,2,4-triazine as the starting material.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-methylthio-5,6-diphenyl-1,2,4-triazine.

Materials:

-

3-methylthio-5,6-diphenyl-1,2,4-triazine

-

Hydrazine hydrate (85%)

-

Methanol

-

Cold water

-

Standard reflux apparatus

-

Filtration apparatus

Procedure:

-

A mixture of 3-methylthio-5,6-diphenyl-1,2,4-triazine (0.03 mol) and hydrazine hydrate (80 mL, 85%) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated under reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured into cold water and allowed to stand overnight to ensure complete precipitation.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from methanol to yield yellow crystals of this compound.

Causality: The methylthio group (-SCH₃) is an excellent leaving group. The highly nucleophilic hydrazine displaces the methylthio group in a nucleophilic aromatic substitution reaction, leading to the formation of the desired product in high yield. Refluxing ensures the reaction goes to completion in a reasonable timeframe.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of the target compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazino group. This functional group readily participates in condensation reactions and can also act as an electron donor.

Condensation with Carbonyl Compounds

The hydrazino moiety undergoes facile condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone for the synthesis of a vast array of derivatives. For instance, it reacts with various monosaccharides (hexoses and pentoses) to yield bis-triazinyl hydrazones.[11]

Reactions with Electron Acceptors

As an electron donor, this compound reacts with various π-acceptors and activated carbonitriles to generate novel fused heterocyclic systems.[8][12][13] These reactions often proceed through a charge-transfer complex intermediate.[13] For example, its reaction with tetracyanoethane in DMF leads to the formation of a new heterocyclic system.[13]

Reactivity Diagram

Caption: Key reactivity pathways of the title compound.

Applications in Research and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.

Antimicrobial Activity

A wide range of derivatives synthesized from this core structure have been investigated for their antimicrobial properties.[1][2] The general mechanism of action for many antimicrobial triazines is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[14] The lipophilic diphenyl groups can facilitate passage through the bacterial cell wall, while the substituted hydrazone moiety can be tailored to interact with specific intracellular targets.

Antihypertensive Activity

Derivatives of hydrazino-triazines have been explored as potential antihypertensive agents, drawing parallels to the known vasodilator hydralazine.[3][15][16] The proposed mechanism of action for related vasodilators involves the inhibition of intracellular calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to relaxation of the blood vessels and a decrease in blood pressure.[11][17][18]

Potential Vasodilation Signaling Pathway

Caption: Postulated mechanism of vasodilation by hydrazinotriazine derivatives.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the high reactivity of the hydrazino group, provides access to a wide array of novel heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in the antimicrobial and cardiovascular fields, underscore the importance of this scaffold in the ongoing search for new therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

-

Heilman, W. P., Heilman, R. D., Scozzie, J. A., Wayner, R. J., Gullo, J. M., & Ariyan, Z. S. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671–677. [Link]

-

Sci-Hub. (n.d.). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines | Journal of Medicinal Chemistry, 22(6), 671–677. [Link]

-

Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 193, 112217. [Link]

-

Gajjar, A. K., et al. (2018). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2536-2541. [Link]

-

Abdel-Rahman, R. M., et al. (2013). Chemical reactivity of this compound towards pi-acceptors activated carbonitriles. ResearchGate. [Link]

-

Abdel-Rahman, R. M. (2013). Chemical Reactivity of 3Hydrazino5,6-diphenyl-1,2,4-triazine (I) Towards π-Acceptors Activated Carbonitriles. ResearchGate. [Link]

-

Masih, A., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Molecules, 28(17), 6429. [Link]

-

Heilman, W. P., et al. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. ACS Publications. [Link]

-

MDPI. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

-

Zaher, H. A., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]

-

CV Pharmacology. (n.d.). Direct Acting Vasodilators. [Link]

-

Ellershaw, E. L., & Gurney, A. M. (2001). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 134(5), 945–952. [Link]

-

Medicover Hospitals. (2024). Hydralazine Mechanism of Action | How this Antihypertensive Work. [Link]

-

Bhanu Prakash, G. (2025). 10. Vasodilators: Introduction: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. [Link]

-

Duddeck, H. E. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Simultaneous improvement of emission color, singlet-triplet energy gap, and quantum efficiency of blue. [Link]

-

Chemspace. (n.d.). 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine - C15H13N5. [Link]

-

ResearchGate. (2025). Chemical Reactivity of 3Hydrazino5,6-diphenyl-1,2,4-triazine (I) Towards π-Acceptors Activated Carbonitriles. [Link]

-

Springer. (n.d.). 1,2,4‑Triazine‑based Materials: Spectroscopic Investigation, DFT, NBO, and TD‑DFT Calculations as Well As Dye‑sensitized Solar Cells Applications. [Link]

-

MDPI. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][3][15]Triazines: Synthesis and Photochemical Properties. [Link]

-

ResearchGate. (2025). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. [Link]

-

MDPI. (n.d.). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]

-

ResearchGate. (n.d.). Fundamental vibrations of 1,3,5-triazine. [Link]

-

ACS Publications. (2021). 3,5-Diamino-6-nitro-1,2,4-triazine and Its Oxide. [Link]

-

ResearchGate. (2025). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tdx.cat [tdx.cat]

- 17. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 18. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]

An In-depth Technical Guide to 3-hydrazino-5,6-diphenyl-1,2,4-triazine: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydrazino-5,6-diphenyl-1,2,4-triazine, identified by the CAS Number 21383-24-4 , is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its unique structural motif, featuring a 1,2,4-triazine core substituted with a reactive hydrazino group and two phenyl rings, makes it a versatile precursor for the synthesis of a wide array of novel compounds with potential therapeutic applications. The 1,2,4-triazine scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antihypertensive, and anticancer properties. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, safety and handling information, and a discussion of the reactivity and potential applications of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 21383-24-4 | [1] |

| Molecular Formula | C₁₅H₁₃N₅ | [1] |

| Molecular Weight | 263.30 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Melting Point | Not consistently reported for this specific compound, related compounds show melting points in the range of 210-212 °C. | [2] |

| Solubility | Generally soluble in organic solvents like ethanol and DMF. | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

Safety and Handling

Assumed Hazards: Based on the general hazards associated with triazine and hydrazine derivatives, it is prudent to handle this compound as a potentially hazardous substance.

GHS Hazard Pictograms (Assumed):

Synthesis of this compound.

Materials:

-

3-chloro-5,6-diphenyl-1,2,4-triazine

-

Hydrazine hydrate (85-99%)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known molar equivalent of 3-chloro-5,6-diphenyl-1,2,4-triazine in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 molar equivalents). The excess hydrazine ensures the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazino group. This group readily reacts with a variety of electrophiles, making it a valuable building block for the synthesis of more complex heterocyclic systems.

Reaction with Aldehydes and Ketones:

The hydrazino group undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. [4]This reaction is a cornerstone for the derivatization of this triazine core.

Condensation reaction with carbonyl compounds.

These resulting hydrazones are not merely synthetic intermediates; they often exhibit interesting biological properties themselves. For instance, various triazine hydrazone derivatives have been investigated for their antimicrobial and antiproliferative activities. [5][6] Cyclization Reactions:

The hydrazino moiety can also participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-fused triazines. These fused systems are of great interest in drug discovery due to their rigid structures and potential for specific interactions with biological targets.

Applications in Medicinal Chemistry:

The 1,2,4-triazine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The introduction of the hydrazino group at the 3-position provides a convenient handle for further molecular elaboration, allowing for the systematic exploration of the structure-activity relationship (SAR).

-

Antimicrobial Agents: Derivatives of 3-hydrazino-1,2,4-triazines have shown promising activity against various bacterial and fungal strains. [5][6][7]The lipophilicity and electronic properties of the substituents on the phenyl rings and the hydrazone moiety can be tuned to optimize antimicrobial potency.

-

Antihypertensive Agents: Some 3-hydrazino-5-phenyl-1,2,4-triazine derivatives have been synthesized and evaluated for their antihypertensive activity, showing potential as peripheral vasodilators. [8]* Anticancer Agents: The antiproliferative activity of various substituted 1,2,4-triazines is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.

Conclusion

References

- Thermo Fisher Scientific. (2024).

- IJRAR. (n.d.).

- BLDpharm. (n.d.). 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine.

- Guidechem. (n.d.). This compound 21383-24-4 wiki.

- Abdel-Rahman, R. M., et al. (2015). Chemical Reactivity of this compound (I) Towards π-Acceptors Activated Carbonitriles.

- GHS. (n.d.).

- TCI America. (n.d.).

- El-Sayed, W. A., et al. (2025). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central.

- Wikipedia. (n.d.). GHS hazard pictograms.

- ChemicalBook. (n.d.). CAS No. 21383-24-4.

- LookChem. (n.d.). CAS No.21383-24-4,this compound Suppliers.

- Abdel-Rahman, R. M. (2015). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.

- Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry.

- Thermo Fisher Scientific. (2024). Safety Data Sheet for 3-Amino-5,6-dimethyl-1,2,4-triazine.

- Abdel-Rahman, R. M., et al. (2015). Chemical Reactivity of this compound (I) Towards π-Acceptors Activated Carbonitriles.

- Poulain, S., et al. (2001).

- MSDS Europe. (n.d.).

- Sigma-Aldrich. (2024).

- Patel, R. P., et al. (2007). S-Triazine Derivatives and Their Microbial Activity: Part-1. Oriental Journal of Chemistry.

- Bidepharm. (n.d.). CAS:71347-59-6.

- Makki, M. S. T., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org.

- Al-Masoudi, N. A., et al. (2021).

- GESTIS Substance Database. (n.d.). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.

- El Ashry, E. S. H., et al. (1991). Reaction of this compound with Some Hexoses and Pentoses.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (2024).

- Stoffenmanager. (n.d.). GHS hazard pictograms.

- Wang, Q., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder.

- Wang, C., et al. (2020). Strategies for deoxygenation of aldehydes and ketones with hydrazine.

- El-Din, A. A. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

- Safe Work Australia. (2016). HS681 Fact Sheet on the GHS.

- TCI Chemicals. (n.d.).

- El-Kashef, H. S., et al. (2002). Reactions of 3-Hydrazino-1,2,4-triazino[5,6-b]indole with α,β-Unsaturated ketones, esters and nitriles.

- Shawali, A. S., et al. (1995). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Rahn, C. H., & Schlenk, H. (1973). Detection of aldehydes with 4-amino-5-hydrazino-1,2,4-triazole-3-thiol as spray reagent. Lipids.

- TCI America. (n.d.). 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine, 1 gram, Each.

- BenchChem. (2025). Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine.

- Thermo Fisher Scientific. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals.

Sources

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ijrar.org [ijrar.org]

- 6. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-Triazine Derivatives and Their Microbial Activity: Part-1 – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine Derivatives: Structure Elucidation and Characterization

This technical guide provides an in-depth exploration of the spectroscopic techniques pivotal for the structural elucidation and characterization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] A thorough understanding of their structure through spectroscopic analysis is fundamental to establishing structure-activity relationships (SAR) and advancing drug discovery efforts.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of key spectroscopic methods. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation.

The Strategic Importance of this compound Derivatives

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry. The introduction of a hydrazino group at the 3-position and diphenyl moieties at the 5- and 6-positions creates a versatile molecule with multiple points for derivatization. These derivatives often exhibit a broad spectrum of biological activities.[1] The hydrazino group, in particular, is a key functional handle that can be readily reacted to form hydrazones and other fused heterocyclic systems, expanding the chemical space for biological screening.[4][5]

The accurate characterization of these molecules is non-negotiable. Spectroscopic analysis provides the definitive proof of structure, ensuring that the biological data generated is associated with the correct chemical entity. This guide will walk through the typical synthesis and the subsequent spectroscopic workflow for a comprehensive characterization.

Synthesis Pathway: A Prerequisite for Spectroscopic Analysis

A common and efficient route to synthesize the this compound core involves a three-step process starting from commercially available benzil and thiosemicarbazide.[4] Understanding the synthesis is crucial as it informs the expected molecular structure and potential byproducts.

Caption: Synthesis workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of the Core Compound

-

Step 1: Synthesis of 5,6-diphenyl-3-thioxo-1,2,4-triazin-5(2H)-one.

-

A solution of benzil (0.01 mol) in ethanol is brought to reflux.

-

An equimolar aqueous solution of thiosemicarbazide (0.02 mol) is added to the refluxing solution.[6]

-

The reaction mixture is refluxed for 4-6 hours, monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

-

-

Step 2: Synthesis of this compound.

-

The intermediate from Step 1 (0.01 mol) is suspended in ethanol.

-

Hydrazine hydrate (excess) is added, and the mixture is refluxed for 8-12 hours until the evolution of H₂S gas ceases.

-

The reaction mixture is cooled, and the solid product is filtered, washed with water and ethanol, and recrystallized.

-

Spectroscopic Characterization: A Multi-faceted Approach

No single technique can unequivocally determine the structure of a novel compound. A combination of methods is employed, each providing a unique piece of the structural puzzle.

Caption: The synergistic role of different spectroscopic techniques in structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the first-line technique for identifying the functional groups present in the synthesized molecule. The presence or absence of characteristic absorption bands provides immediate evidence for the success of reaction steps.

-

Why it's used: To confirm the incorporation of key functional groups (N-H, C=N, C=C) and the disappearance of others (e.g., C=S from the intermediate).

-

Sample Preparation: Typically, the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Hydrazino) | 3150-3300 | Medium, Sharp | Often appears as a doublet for -NH₂. |

| C-H (Aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of the phenyl rings. |

| C=N (Triazine ring) | 1570-1610 | Medium to Strong | Stretching vibration characteristic of the triazine core.[7] |

| C=C (Aromatic) | 1440-1510 | Medium to Strong | Ring stretching vibrations of the diphenyl groups. |

| N-H (bending) | 1530-1550 | Medium | Bending vibration of the N-H bond.[7] |

-

Interpretation Insight: In the synthesis of the core compound, the disappearance of a strong C=S stretching band (around 1200-1250 cm⁻¹) from the thione intermediate and the appearance of N-H stretching bands are key indicators of a successful conversion to the hydrazino derivative. For hydrazone derivatives, a new C=N stretching band for the imine bond will appear around 1575 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

-

Why it's used: To map the carbon-hydrogen framework of the molecule, confirm the number of phenyl rings, and identify the protons of the hydrazino group.

-

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve these compounds and to clearly show exchangeable protons (NH, OH).

-

Acquire ¹H NMR spectrum.

-

Acquire ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignments.

-

Table 2: Expected NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Phenyl-H | 7.20 - 7.80 | 125.0 - 135.0 | A complex multiplet integrating to 10 protons. |

| -NH₂ (Hydrazino) | 4.50 - 5.50 | - | Broad singlet, D₂O exchangeable. |

| -NH- (Hydrazino) | 8.00 - 9.00 | - | Broad singlet, D₂O exchangeable. |

| C5, C6 (Diphenyl-substituted) | - | ~150.0 - 155.0 | Quaternary carbons attached to phenyl groups. |

| C3 (Hydrazino-substituted) | - | ~158.0 - 162.0 | Quaternary carbon of the triazine ring. |

-

Expert Causality: The choice of solvent is critical. In CDCl₃, NH proton signals can be broad and difficult to observe.[8] DMSO-d₆, being a hydrogen bond acceptor, slows down the exchange rate of the NH protons, resulting in sharper signals that can be more easily identified. The chemical shifts of the triazine ring carbons are significantly downfield due to the deshielding effect of the electronegative nitrogen atoms. The two phenyl groups are often non-equivalent due to restricted rotation, which can lead to a more complex pattern in both ¹H and ¹³C NMR spectra.[4]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of the compound, serving as a final confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing an exact mass, which can be used to determine the molecular formula with high confidence.

-

Why it's used: To confirm the molecular weight and deduce the elemental composition. Fragmentation patterns can also offer structural clues.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃N₅ |

| Exact Mass | 263.1171 |

| [M+H]⁺ (Electrospray) | 264.1249 |

-

Fragmentation Insights: In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is often observed. Common fragmentation pathways for 1,2,4-triazines involve the loss of N₂, HCN, and cleavage of the substituents.[9][10] The fragmentation pattern can be complex but provides a fingerprint for the molecule, helping to distinguish it from isomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.

-

Why it's used: To characterize the π-conjugated system of the triazine and diphenyl groups.

-

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Record the absorbance spectrum, typically from 200 to 400 nm.

-

-

Expected Absorptions: this compound derivatives typically exhibit strong absorption bands in the UV region.

-

~250-280 nm: Attributed to π → π* transitions within the phenyl rings.

-

~300-340 nm: Attributed to n → π* and π → π* transitions involving the conjugated triazine ring system.[11][12] The exact position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) are sensitive to the solvent and the nature of substituents on the phenyl rings or the hydrazino group.

-

Conclusion: A Self-Validating Workflow

The spectroscopic analysis of this compound derivatives is a systematic process where each technique provides complementary and confirmatory data. FT-IR confirms the presence of the necessary functional groups. NMR spectroscopy maps out the complete C-H framework and confirms atom connectivity. Mass spectrometry validates the molecular weight and elemental formula. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system.

By integrating the results from these techniques, researchers can achieve an unambiguous structural assignment, ensuring the scientific integrity of subsequent biological and pharmacological studies. This robust characterization is the bedrock upon which successful drug discovery programs are built.

References

-

Al-Ghorbani, M., et al. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d. ResearchGate. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). UV-Visible spectra of triazine compound. ResearchGate. Available at: [Link]

-

Singh, S. K., et al. (n.d.). Antimicrobial Activity Of Some New Hydrazino Triazine-Thione Derivative Compounds. IJRAR.org. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). s-Triazine-1,3,5(2H,4H,6H)triacetonitrile. SpectraBase. Available at: [Link]

-

ResearchGate. (n.d.). Chemical reactivity of this compound towards pi-acceptors activated carbonitriles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic, DFT and optoelectronic studies of 2-benzylidene-3-hydroxy –1-(5,6-diphenyl-1,2,4-triazine-3-yl)hydrazine metal complexes. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Chemical Reactivity of 3Hydrazino5,6-diphenyl-1,2,4-triazine (I) Towards π-Acceptors Activated Carbonitriles. ResearchGate. Available at: [Link]

-

Al-wsmani, N. A., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central. Available at: [Link]

-

Kim, Y., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. Available at: [Link]

-

Chapter 3 – Structural characterization of triazines. (n.d.). Available at: [Link]

-

Patel, R. P., et al. (2007). S-Triazine Derivatives and Their Microbial Activity: Part-1. Oriental Journal of Chemistry. Available at: [Link]

-

Khan, I., et al. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Semantic Scholar. Available at: [Link]

-

Der Pharma Chemica. (n.d.). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Der Pharma Chemica. Available at: [Link]

-

Sherif, M.H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine. TSI Journals. Available at: [Link]

-

NIST. (n.d.). 1,3,5-Triazine. NIST WebBook. Available at: [Link]

Sources

- 1. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Triazine Derivatives and Their Microbial Activity: Part-1 – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. tdx.cat [tdx.cat]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Substituted 1,2,4-Triazine Compounds

Preamble: The 1,2,4-Triazine Core - A Privileged Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as a foundation for developing new therapeutic agents. Among the vast array of heterocyclic compounds, the 1,2,4-triazine ring system has emerged as a "privileged scaffold".[1][2] This six-membered ring containing three nitrogen atoms is a versatile core, and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3]

The utility of the 1,2,4-triazine core lies in its unique electronic properties and the synthetic accessibility of its C3, C5, and C6 positions. These positions allow for facile substitution, enabling chemists to systematically modify the molecule's steric and electronic profile. This fine-tuning is central to optimizing potency, selectivity, and pharmacokinetic properties, a process known as establishing a Structure-Activity Relationship (SAR).

This guide provides an in-depth exploration of the key biological activities of substituted 1,2,4-triazines. It is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also a practical look at the experimental methodologies used to validate them. We will delve into the causality behind experimental design, present self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a primary focus of modern pharmacology, and 1,2,4-triazine derivatives have shown considerable promise in this area.[4][5] Their mechanisms of action are diverse, often targeting key enzymes and pathways that are dysregulated in cancer cells.[6]

Mechanism of Action: Kinase Inhibition

A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, growth, and survival.[7] Pyruvate Dehydrogenase Kinases (PDKs), for example, are overexpressed in many aggressive cancers and play a key role in altered cancer cell metabolism.[8][9] Certain 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of PDK1.[8][10][11]

The inhibition of PDK prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This forces cancer cells to shift from aerobic glycolysis (the Warburg effect) back towards oxidative phosphorylation, a less efficient metabolic state for rapid proliferation, ultimately leading to cellular stress and apoptosis.[7]

Mechanism of Action: Induction of Apoptosis

Beyond specific enzyme inhibition, many 1,2,4-triazine compounds induce programmed cell death, or apoptosis, in cancer cells. This can be a downstream effect of metabolic disruption (as with PDK inhibitors) or through direct activation of apoptotic pathways.[12][13] Studies on novel 1,2,4-triazine sulfonamide derivatives in colon cancer cells have shown they can induce both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways.[13][14] This multi-targeted potential makes them promising candidates for further development.[14]

Quantitative Data on Anticancer Activity

The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%. Lower IC50 values indicate higher potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthone-1,2,4-triazine (7a) | HCT116 (Colorectal) | 0.98 | [15] |

| Xanthone-1,2,4-triazine (7e) | HCT116 (Colorectal) | 0.39 | [15] |

| Xanthone-1,2,4-triazine (7e) | A-172 (Glioblastoma) | 0.45 | [15] |

| 3-Amino-1,2,4-triazine (5i) | PANC-1 (Pancreatic) | 0.01 | [8] |

| Thiazole-1,2,4-triazine (3b) | A549 (Lung) | 1.95 | [16] |

Note: This table presents a selection of data for illustrative purposes. IC50 values are highly dependent on the specific compound structure, cell line, and assay conditions.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18] Its reliability is contingent on meticulous execution and the inclusion of proper controls.

Causality Behind the Protocol: The principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Self-Validating System: This protocol is self-validating through the mandatory inclusion of:

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline 100% viability and ensures the solvent itself is not cytotoxic at the concentration used.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the cell line and assay system are responsive to cytotoxic insults.

-

Blank Control: Wells containing only media and MTT reagent. This is used to subtract background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the substituted 1,2,4-triazine compound in sterile DMSO. Perform a serial dilution in culture medium to achieve a range of final test concentrations. Crucial Insight: The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[17]

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound, vehicle control, or positive control to the respective wells. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[19]

-

Section 2: Anti-inflammatory and Analgesic Activity

Chronic inflammation is an underlying factor in numerous diseases, creating a persistent need for new anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs.[20] Substituted 1,2,4-triazines have demonstrated significant potential as both anti-inflammatory and analgesic agents.[21][22][23]

Mechanism of Action

The anti-inflammatory and analgesic effects of many compounds are linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. While direct COX inhibition studies for many triazines are ongoing, their efficacy in established inflammatory models suggests interference with this or related pathways.[24] The acetic acid-induced writhing test, for example, is sensitive to drugs that inhibit prostaglandin synthesis.[24]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and highly reproducible animal model for evaluating acute inflammation and screening for anti-inflammatory drugs.[25][26]

Causality Behind the Protocol: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response.[21] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins and mediated by COX-2. A compound's ability to reduce the edema (swelling) in the later phase is a strong indicator of its potential as an anti-inflammatory agent.[27]

Self-Validating System:

-

Negative Control Group: Receives the vehicle only. This group establishes the maximum inflammatory response to carrageenan.

-

Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Ibuprofen, Indomethacin). This validates the model's sensitivity to known therapeutic agents.[21]

Step-by-Step Methodology:

-

Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the 1,2,4-triazine derivative. Administer treatments intraperitoneally (IP) or orally (PO).

-

Initial Measurement (t=0): One hour after drug administration, measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.

-

Induction of Edema: Immediately after the initial measurement, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the same paw.

-

Subsequent Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the volume of edema at each time point by subtracting the initial paw volume (t=0) from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: (% Inhibition) = [1 - (Edema_Treated / Edema_Control)] * 100.

-

Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.

-

Section 3: Antiviral Activity

The structural similarity of some 1,2,4-triazines to purine nucleosides has made them attractive candidates for antiviral drug development.[28] The fused pyrrolo[2,1-f][17][21][28]triazine system, for instance, is the parent moiety of the antiviral drug Remdesivir.[29]

Spectrum of Activity

Research has demonstrated the efficacy of novel 1,2,4-triazine nucleosides against various viruses. For example, certain synthesized compounds have shown activity against Hepatitis A virus (HAV) and Coxsackie B virus, with at least one derivative exhibiting potency equipotent to the standard drug Ribavirin against HAV.[28][30] The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[29]

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the concentration of a compound that inhibits viral replication, typically quantified as an EC50 (50% effective concentration).

Causality Behind the Protocol: The assay measures the ability of a compound to prevent a virus from forming plaques (zones of cell death) in a monolayer of host cells. A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HAV) in 6-well plates and incubate until they form a complete monolayer.

-

Viral Infection: Remove the culture medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the 1,2,4-triazine compound. The semi-solid overlay prevents the random spread of progeny virus, localizing the infection to form discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The substituted 1,2,4-triazine scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules. Its derivatives have demonstrated potent and varied biological activities, with significant potential in oncology, inflammation, and virology. The synthetic tractability of the triazine ring allows for extensive SAR studies, which are crucial for optimizing lead compounds into clinical candidates.[1][31]

Future research will likely focus on developing derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. The combination of rational drug design, high-throughput screening, and robust in vitro and in vivo validation protocols, such as those detailed in this guide, will be paramount in unlocking the full therapeutic potential of this remarkable chemical class.

References

-

Khodair, A. I., et al. (2021). Synthesis, antiviral, DFT and molecular docking studies of some novel 1,2,4-triazine nucleosides as potential bioactive compounds. PubMed. Available at: [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. PubMed. Available at: [Link]

-

Bradley, A., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. Available at: [Link]

-

Bradley, A., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ResearchGate. Available at: [Link]

-

Patil, K. R., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. Available at: [Link]

-

Kumar, A., et al. (2013). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

-

Kulakov, I. V., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Available at: [Link]

-

Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

-

Gfac, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

- Singh, H., & Singh, S. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.

-

Verma, G., et al. (2021). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed. Available at: [Link]

-

Montalbano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed Central. Available at: [Link]

- Kamal, A. (2011). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.

-

Bradley, A., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. Available at: [Link]

-

Ye, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. Available at: [Link]

-

Hajhashemi, V., et al. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. The Korean Journal of Pain. Available at: [Link]

- Makhlouf, A. A., & Maklad, Y. A. (2004).

- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. NIEHS.

-

Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. Available at: [Link]

-

Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

-

Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

-

Karczmarczyk, J., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

-

Hussein, F. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Montalbano, A., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

-

Khodair, A. I., et al. (2021). Synthesis, Antiviral, DFT and Molecular Docking Studies of Some Novel 1,2,4-Triazine Nucleosides as Potential Bioactive Compounds. ResearchGate. Available at: [Link]

-

Yurttaş, L., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available at: [Link]

-

Simurova, N. V., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed Central. Available at: [Link]

-

Khan, K. M., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][28][32]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available at: [Link]

-

Hajhashemi, V., et al. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. The Korean Journal of Pain. Available at: [Link]

-

Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][17][21][28]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. Available at: [Link]

-

Montalbano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available at: [Link]

-

Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed. Available at: [Link]

- Makhlouf, A. A., & Maklad, Y. A. (2004). Synthesis and Analgesic-Antiinflammatory Activities of Some 1,2,4Triazine Derivatives.

- Krivolapov, D. B., et al. (2007).

-

Montalbano, A., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

-

Liu, Y., et al. (2021). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. Available at: [Link]

-

Oboh, G. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]

- 21. Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sci-hub.box [sci-hub.box]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice [epain.org]

- 25. ijpsr.com [ijpsr.com]

- 26. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 27. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, antiviral, DFT and molecular docking studies of some novel 1,2,4-triazine nucleosides as potential bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with Electrophiles

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with a variety of electrophiles. The inherent nucleophilicity of the hydrazino moiety, coupled with the electronic landscape of the diphenyl-triazine core, dictates a rich and versatile chemistry. This document delves into the mechanistic underpinnings of key transformations including condensation reactions with carbonyl compounds, acylation, and cyclization reactions to form fused heterocyclic systems. By elucidating the causality behind experimental choices and providing detailed procedural outlines, this guide serves as an essential resource for researchers and professionals in medicinal chemistry and materials science.

Introduction: The Chemical Versatility of this compound

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a hydrazino group at the 3-position of the 5,6-diphenyl-1,2,4-triazine core introduces a potent nucleophilic center, rendering the molecule a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the hydrazino group is modulated by the electron-withdrawing nature of the triazine ring, influencing the rates and outcomes of its reactions with electrophiles. This guide will explore the fundamental reaction pathways that govern the interaction of this substrate with key classes of electrophilic reagents.

Foundational Principles of Reactivity

The hydrazino moiety (-NHNH₂) possesses two nitrogen atoms with lone pairs of electrons, making it a bidentate nucleophile. The terminal amino group (-NH₂) is generally more nucleophilic and sterically accessible than the nitrogen atom adjacent to the triazine ring. The electron-density distribution within the this compound molecule is depicted below.

Caption: Structure of this compound.

The terminal nitrogen (Nβ) is the primary site of electrophilic attack due to its higher basicity and reduced steric hindrance compared to the α-nitrogen (Nα). The subsequent reaction pathway is then determined by the nature of the electrophile and the reaction conditions.

Condensation Reactions with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of stable hydrazone derivatives.[1][2] This transformation is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

Mechanism of Hydrazone Formation

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

Caption: Workflow of hydrazone formation.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the triazine substrate and many carbonyl compounds, and its protic nature can facilitate proton transfer steps.

-

Catalyst: A catalytic amount of a weak acid, such as acetic acid, is optimal.[1] Stronger acids can lead to protonation of the hydrazino group, reducing its nucleophilicity and slowing down the reaction.

Experimental Protocol: Synthesis of a Hydrazone Derivative

Objective: To synthesize the hydrazone derivative from this compound and a representative aldehyde (e.g., benzaldehyde).

Materials:

-

This compound (1 mmol)

-

Benzaldehyde (1.1 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add benzaldehyde to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Reaction with Dicarbonyl Compounds: A Gateway to Pyrazoles

When 1,3-dicarbonyl compounds, such as acetylacetone, are used as electrophiles, the initially formed hydrazone can undergo an intramolecular cyclization to yield a pyrazole ring fused to the triazine.[3][4]

Mechanism of Pyrazole Formation: The reaction begins with the formation of a hydrazone at one of the carbonyl groups. The remaining carbonyl group is then attacked by the endocyclic nitrogen of the hydrazone, leading to a cyclized intermediate which then dehydrates to form the aromatic pyrazole ring.

Caption: Workflow of pyrazole formation.

Acylation Reactions

The nucleophilic hydrazino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable acylhydrazones. The terminal nitrogen is the exclusive site of acylation due to its higher nucleophilicity.

General Mechanism of Acylation

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Workflow of acylation.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the acid (e.g., HCl) generated during the reaction, preventing protonation of the starting material and driving the reaction to completion.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

Cyclization to Fused Heterocyclic Systems

A significant aspect of the reactivity of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly triazolo[4,3-b][5][6][7]triazines. These reactions involve the reaction of the hydrazino group with an electrophile containing two reactive centers, leading to the formation of a new five-membered ring.

Reaction with Activated Carbonitriles

The reaction with activated carbonitriles, such as chloroacetonitrile, leads to the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b][5][6][7]triazine.[8] The mechanism is thought to involve a charge-transfer complex as a key intermediate.[5]

Proposed Mechanism:

-

Initial nucleophilic attack of the terminal amino group on the electrophilic carbon of the nitrile.

-

Subsequent intramolecular cyclization with the elimination of a leaving group.

Data Summary

The following table summarizes the expected products from the reaction of this compound with various electrophiles.

| Electrophile Class | Specific Example | Product Type |

| Aldehyde | Benzaldehyde | Hydrazone |

| Ketone | Acetone | Hydrazone |

| 1,3-Dicarbonyl | Acetylacetone | Pyrazole |

| Acid Chloride | Acetyl chloride | Acylhydrazone |

| Activated Nitrile | Chloroacetonitrile | Fused Triazole |

Conclusion

This compound is a highly versatile and reactive building block in synthetic organic and medicinal chemistry. The nucleophilic character of its hydrazino group allows for a wide range of transformations, including condensation, acylation, and cyclization reactions. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is crucial for the rational design and synthesis of novel heterocyclic compounds with potential therapeutic or material applications. The principles and protocols outlined herein provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

-

Chemical Reactivity of this compound (I) Towards π-Acceptors Activated Carbonitriles - ResearchGate. (URL: [Link])

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism - ResearchGate. (URL: [Link])

-

Chemical reactivity of this compound towards pi-acceptors activated carbonitriles - ResearchGate. (URL: [Link])

-

Synthesis and X-Ray Single-Crystal of Hydroacridinone-Based Hydrazino-S-Triazine Derivative as - Semantic Scholar. (URL: [Link])

-

Three Multi-Components Reaction: Synthesis and X-Ray Single-Crystal of Hydroacridinone-Based Hydrazino-S-Triazine Derivative as a New Class of Urease Inhibitor - MDPI. (URL: [Link])

-

Reaction of 3-hydrazinoacenaphtheno[1,2-e][5][6][7]triazine with functionalized carbonyl compounds - ResearchGate. (URL: [Link])

-

The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism - New Journal of Chemistry. (URL: [Link])

-

Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines - Journal of Medicinal Chemistry. (URL: [Link])

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - Molecules. (URL: [Link])

-

Three Multi-Components Reaction: Synthesis and X-Ray Single-Crystal of Hydroacridinone-Based Hydrazino-S-Triazine Derivative as a New Class of Urease Inhibitor - ResearchGate. (URL: [Link])

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - MDPI. (URL: [Link])

-

Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents - ResearchGate. (URL: [Link])

-

One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines - Organic Letters. (URL: [Link])

-

Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed. (URL: [Link])

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - Sci-Hub. (URL: [Link])

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journal of Organic Chemistry. (URL: [Link])

-